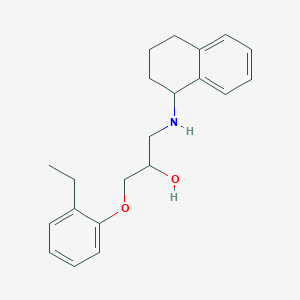![molecular formula C18H19NO4 B12857348 (2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B12857348.png)
(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of a benzyl group attached to the alpha carbon and a benzyloxycarbonyl (Cbz) protecting group on the amino group. It is commonly used in peptide synthesis and as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid typically involves the following steps:
Protection of the amino group: The amino group of L-phenylalanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate.
Formation of the ester: The carboxylic acid group is converted to an ester using an alcohol, typically methanol, in the presence of an acid catalyst.
Hydrolysis: The ester is hydrolyzed back to the carboxylic acid using aqueous sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are essential for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid undergoes several types of chemical reactions:
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation using palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Deprotected amino acids.
Substitution: Amides or other substituted derivatives.
Applications De Recherche Scientifique
(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Serves as a substrate in enzyme studies and as a model compound in biochemical research.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Employed in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide is synthesized, the protecting group can be removed under mild conditions, revealing the free amino group for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyloxycarbonyl-L-phenylalanine: Similar structure but lacks the benzyl group on the alpha carbon.
N-Benzyloxycarbonyl-D-phenylalanine: The D-enantiomer of the compound.
N-Benzyloxycarbonyl-L-alanine: Similar protecting group but with a different side chain.
Uniqueness
(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid is unique due to its specific stereochemistry and the presence of both a benzyl group and a benzyloxycarbonyl protecting group. This combination makes it particularly useful in the synthesis of complex peptides and other organic molecules.
Propriétés
Formule moléculaire |
C18H19NO4 |
|---|---|
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
(2S)-2-benzyl-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H19NO4/c20-17(21)16(11-14-7-3-1-4-8-14)12-19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m0/s1 |
Clé InChI |
FCMHQDUEDVBCNC-INIZCTEOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](CNC(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CC(CNC(=O)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R,7AR)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12857271.png)
![8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B12857274.png)

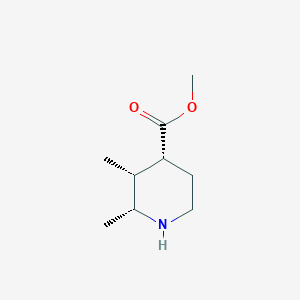
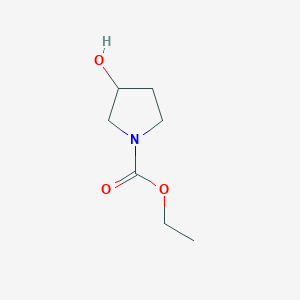
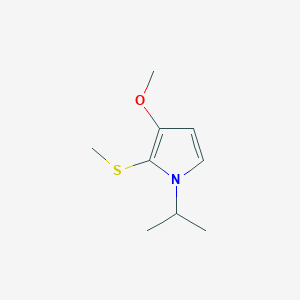

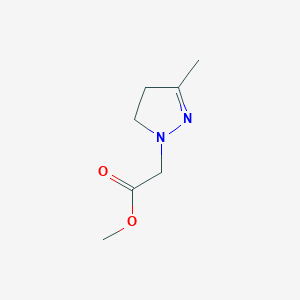
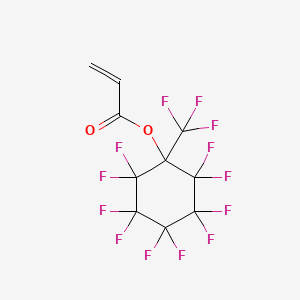
![(4R,4AS,5S,6S,7S)-5-(benzyloxy)-7-((benzyloxy)methyl)-6-fluoro-4-hydroxyhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12857334.png)
![3-(3-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12857343.png)

